Aurora‑2 Kinase Pharmacophore Specificity
Patent WO2007138017A1 explicitly claims furo[3,2‑c]pyrazole derivatives—and not the [2,3‑c] or [3,4‑c] regioisomers—as compounds endowed with very high Aurora‑2 kinase inhibiting activity [1]. The 5,6‑dihydro‑2H‑furo[3,2‑c]pyrazole‑3‑carboxylic acid core is a direct synthetic precursor to the claimed kinase inhibitor chemotype, whereas the 4,5‑dihydro‑1H‑furo[2,3‑c]pyrazole‑3‑carboxylic acid isomer (CAS 595610‑49‑4) lacks corresponding patent‑backed biological validation for this target .
| Evidence Dimension | Scaffold validity for Aurora‑2 kinase inhibitor development |
|---|---|
| Target Compound Data | Furo[3,2‑c]pyrazole scaffold claimed; key intermediate for Aurora‑2 inhibitor synthesis [1] |
| Comparator Or Baseline | Furo[2,3‑c]pyrazole scaffold: no Aurora‑2 kinase patent claim identified |
| Quantified Difference | Qualitative: patent protection and documented target engagement exist only for [3,2‑c] isomer |
| Conditions | Patent claims and kinase inhibition assays as disclosed in WO2007138017A1 |
Why This Matters
Researchers building kinase‑targeted libraries must select the [3,2‑c] isomer to align with validated pharmacophore models, avoiding inactive or unvalidated regioisomers.
- [1] WO2007138017A1 – 1H-furo[3,2-c]pyrazole compounds useful as kinase inhibitors. Nerviano Medical Sciences S.R.L., 2007. View Source
